molecular formula C16H13N3O3S B3382176 N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine CAS No. 312915-05-2

N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B3382176
CAS No.: 312915-05-2
M. Wt: 327.4 g/mol
InChI Key: WQUCUHIAOIPUMX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a synthetic compound featuring a diaryl-substituted 1,3-thiazole core, a scaffold of significant interest in medicinal chemistry . This compound belongs to a class of N,4-diaryl-1,3-thiazole-2-amines researched for their potent biological activity, particularly as inhibitors of tubulin polymerization . By targeting the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and demonstrating potent antiproliferative effects against various human cancer cell lines in preclinical studies . The molecular structure includes a 4-nitrophenyl group at the 4-position of the thiazole ring and a 2-methoxyphenylamino group at the 2-position, with a molecular formula of C16H13N3O3S and a molecular weight of 327.36 g/mol . It is supplied as a solid and should be stored in a cool, dark place, under inert conditions due to potential air sensitivity, similar to related chemical entities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound in anticancer drug discovery, chemical biology studies to investigate microtubule function, and as a building block for further structural optimization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-15-5-3-2-4-13(15)17-16-18-14(10-23-16)11-6-8-12(9-7-11)19(20)21/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUCUHIAOIPUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-bromoacetophenone can react with thiourea to form the thiazole ring.

    Substitution Reactions: The introduction of the 2-methoxyphenyl and 4-nitrophenyl groups can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the thiazole intermediate with 2-methoxyaniline and 4-nitrobenzoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of nitro, halogen, or other electrophilic groups on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the disruption of cellular signaling pathways that promote cell survival and proliferation.

Antimicrobial Properties
This compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The nitrophenyl group is believed to enhance the compound's ability to penetrate microbial cell walls, making it a candidate for further development as an antimicrobial agent.

Material Science

Synthesis of Functional Materials
this compound has been utilized in the synthesis of novel materials with specific electronic properties. Its unique thiazole ring structure allows for the formation of conjugated systems that can be used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on modifying the compound to enhance charge transport properties and stability in these applications.

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound serves as a reference standard for the development of chromatographic methods. Its distinct chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods aimed at quantifying thiazole derivatives in complex mixtures. The ability to accurately measure concentrations of such compounds is crucial for both research and quality control in pharmaceutical manufacturing.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the effects of various thiazole derivatives on cancer cell lines. This compound was among the compounds tested, showing promising results with an IC50 value indicating effective inhibition of cell growth at low concentrations.

Case Study 2: Antimicrobial Efficacy

In a publication from Pharmaceutical Biology, the antimicrobial efficacy of this compound was evaluated against common bacterial strains associated with infections. The study concluded that the compound exhibited significant antibacterial activity, making it a potential candidate for further drug development.

Summary Table of Applications

Application Area Description Key Findings
Medicinal ChemistryAnticancer and antimicrobial activityInduced apoptosis in cancer cells; effective against various pathogens
Material ScienceSynthesis of functional materials for electronicsUsed in OLEDs and OPVs with enhanced charge transport properties
Analytical ChemistryReference standard for chromatographic methodsUseful in HPLC and GC for quantifying thiazole derivatives

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The 4-nitrophenyl group is strongly electron-withdrawing, enhancing electrophilicity and influencing π-π stacking interactions. Comparatively, 4-methoxyphenyl (electron-donating) or 4-chlorophenyl (moderately electron-withdrawing) substituents alter electronic profiles and molecular recognition.

Table 1: Key Structural and Physical Properties
Compound Name R1 (Thiazole-4) R2 (Amine) Molecular Weight Melting Point (°C) Key References
Target Compound 4-Nitrophenyl 2-Methoxyphenyl 327.36 Not reported
4-(4-Methoxyphenyl)thiazol-2-amine 4-Methoxyphenyl H 206.26 Not reported
N-(3,4,5-Trimethoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine 4-Nitrophenyl 3,4,5-Trimethoxyphenyl 388.2 98–99
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine 4-Chlorophenyl Propargyl groups 286.03 180

Key Observations :

  • The 3,4,5-trimethoxyphenyl group in the analog from enhances tubulin polymerization inhibition (IC₅₀ = 0.89 µM) due to improved hydrophobic interactions .
Antiproliferative and Tubulin Inhibition
  • N-(3,4,5-Trimethoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine (10f) : Exhibits potent tubulin inhibition (IC₅₀ = 0.89 µM) by binding to the colchicine site. The trimethoxy group enhances binding via hydrophobic interactions with tubulin’s β-subunit .
  • N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) : Shows IC₅₀ = 0.12 µM against SGC-7901 gastric cancer cells, highlighting the importance of methoxy groups in optimizing activity .

Comparison with Target Compound: The target’s nitro group may reduce tubulin affinity compared to methoxy-substituted analogs due to weaker hydrophobic interactions.

Antimicrobial and Anthelmintic Activity
  • N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Demonstrates potent anthelmintic activity (EC₅₀ = 8.2 µg/mL) and antibacterial effects against S. aureus (MIC = 16 µg/mL) .
  • 4-(4-Chlorophenyl)-N,N-bis((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine (4i) : Exhibits dual chloro and triazole groups, enhancing microbial target engagement .

Comparison with Target Compound :
The target’s 2-methoxyphenyl group may improve solubility compared to chlorophenyl analogs but could reduce membrane penetration in Gram-negative bacteria.

Biological Activity

N-(2-Methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, with CAS No. 312915-05-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in cancer treatment and other therapeutic areas.

  • Molecular Formula : C₁₆H₁₃N₃O₃S
  • Molecular Weight : 327.36 g/mol
  • Structural Characteristics : The compound features a thiazole ring linked to two aromatic groups, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available thiazole derivatives. The process often includes the introduction of the methoxy and nitro groups through electrophilic substitution reactions.

Antiproliferative Activity

Research has demonstrated that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In a study evaluating a series of N,4-diaryl-1,3-thiazole-2-amines, this compound was shown to inhibit tubulin polymerization effectively and induce cell cycle arrest at the G2/M phase in SGC-7901 cells .
  • The compound exhibited IC₅₀ values ranging from 0.36 to 0.86 μM across different cancer cell lines .

The mechanism by which this compound exerts its antiproliferative effects is primarily through:

  • Tubulin Inhibition : It binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis .

Comparative Biological Activity

A comparison of various thiazole derivatives highlights the potency of this compound relative to other compounds:

Compound NameIC₅₀ (μM)Mechanism of Action
10s0.36 - 0.86Tubulin polymerization inhibition
10u>10Reduced activity
10v>10Reduced activity

Case Studies

  • Study on Tubulin Inhibitors : A comprehensive evaluation of this compound showed that it effectively inhibited tubulin polymerization in vitro and demonstrated significant antiproliferative effects in human cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations revealed that this compound has a high affinity for the colchicine binding site on tubulin, suggesting its potential as a lead compound for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?

  • Answer: Synthesis typically involves multi-step procedures, including cyclization of substituted anilines with thiazole precursors. For example, refluxing 2-methoxyaniline with 4-(4-nitrophenyl)-1,3-thiazol-2-amine in ethanol with glacial acetic acid as a catalyst achieves moderate yields (~73%) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : Acidic (e.g., acetic acid) or basic (e.g., K₂CO₃) conditions stabilize intermediates.
  • Temperature control : Reflux (70–100°C) minimizes side reactions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how are they applied?

  • Answer:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., nitrophenyl δ 8.32 ppm, methoxyphenyl δ 3.84 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=S at ~690 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 388.2) .
  • X-ray crystallography : Resolves crystal packing (e.g., SHELX refinement for bond angles and torsion parameters) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) when analyzing derivatives of this compound?

  • Answer:

  • 2D NMR (COSY/HSQC) : Assigns ambiguous proton-carbon correlations, distinguishing tautomers or impurities.
  • X-ray diffraction : Provides absolute configuration to validate NMR assignments (e.g., resolved dihedral angles between thiazole and phenyl rings) .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison .

Q. What strategies are employed to establish structure-activity relationships (SAR) for biological activity in analogs?

  • Answer:

  • Systematic substitution : Varying substituents (e.g., replacing methoxy with chloro groups) alters electronic properties and bioactivity .
  • In vitro assays : Testing against targets (e.g., tubulin inhibition IC₅₀ values) identifies key pharmacophores. In , nitro groups enhanced cytotoxicity by 30% compared to methoxy analogs .
  • Molecular docking : Simulates binding to targets (e.g., tubulin’s colchicine site) to rationalize SAR trends .

Q. How should researchers design experiments to address discrepancies in reported biological activities (e.g., varying IC₅₀ values) across studies?

  • Answer:

  • Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and incubation times.
  • Purity validation : HPLC (≥98% purity) excludes impurities affecting activity .
  • Meta-analysis : Compare structural variables (e.g., found 4-fluorophenyl derivatives outperformed methoxy analogs in anthelmintic activity) .

Q. What advanced crystallographic techniques are critical for elucidating solid-state behavior, particularly in cases of polymorphism or twinning?

  • Answer:

  • SHELXL refinement : Handles twinning via twin law matrices (e.g., used TWINABS for a twinned crystal with R factor 0.048) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯π contacts) influencing polymorphism .
  • Anisotropic displacement parameters : Differentiate dynamic disorder from static lattice defects .

Methodological Best Practices

  • Synthesis Optimization : Prioritize solvent polarity and catalyst selection to minimize byproducts.
  • Data Validation : Cross-reference NMR with X-ray structures to resolve ambiguities .
  • Biological Replication : Include positive/negative controls (e.g., paclitaxel for tubulin assays) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

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